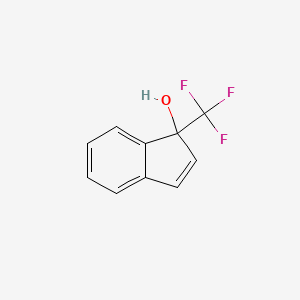![molecular formula C28H44N2O B14269132 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine CAS No. 138472-87-4](/img/structure/B14269132.png)
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes a phenyl group substituted with a 6-methylnonyl ether and an octyl group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine can be achieved through a multi-step process involving the following key steps:
Formation of the Phenyl Ether: The initial step involves the reaction of 4-hydroxyphenyl with 6-methylnonyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Synthesis of the Pyrazine Ring: The next step involves the formation of the pyrazine ring. This can be achieved by reacting the phenyl ether with a suitable pyrazine precursor, such as 2,3-dichloropyrazine, under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide.
Introduction of the Octyl Group: The final step involves the introduction of the octyl group to the pyrazine ring. This can be done through a nucleophilic substitution reaction using octyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazines.
Scientific Research Applications
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-hexylpyrazine
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-decylpyrazine
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-dodecylpyrazine
Uniqueness
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
138472-87-4 |
|---|---|
Molecular Formula |
C28H44N2O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-[4-(6-methylnonoxy)phenyl]-5-octylpyrazine |
InChI |
InChI=1S/C28H44N2O/c1-4-6-7-8-9-12-16-26-22-30-28(23-29-26)25-17-19-27(20-18-25)31-21-13-10-11-15-24(3)14-5-2/h17-20,22-24H,4-16,21H2,1-3H3 |
InChI Key |
FAWIHKSXUBXQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


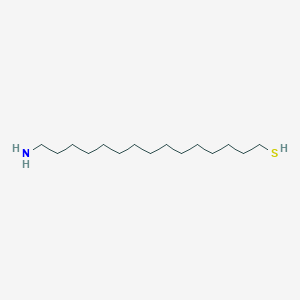
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
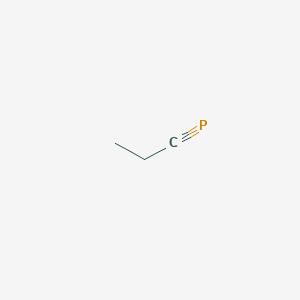
![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
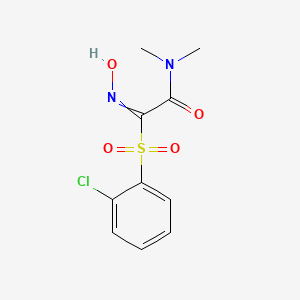
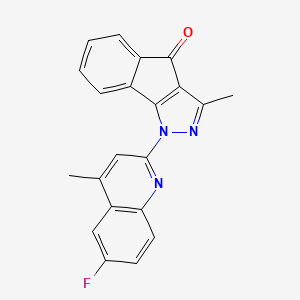
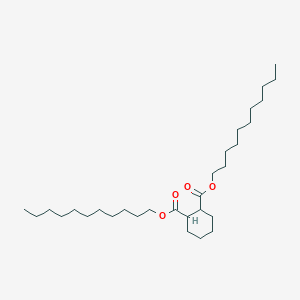

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
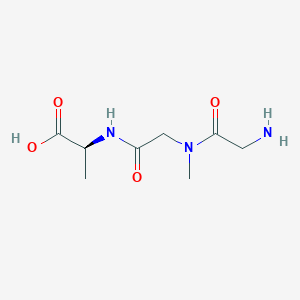
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
